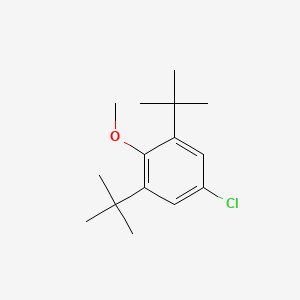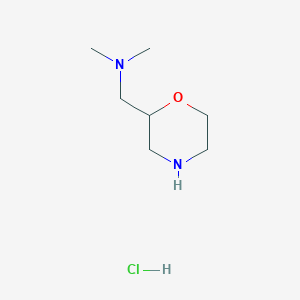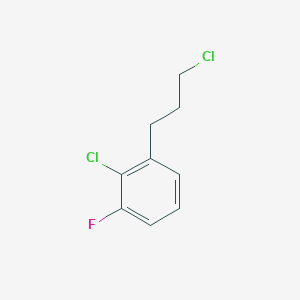
1-Chloro-2-(3-chloropropyl)-6-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(3-chloropropyl)-6-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-fluorobenzene typically involves the chlorination of 2-(3-chloropropyl)-6-fluorobenzene. This can be achieved through the reaction of 2-(3-chloropropyl)-6-fluorobenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are benzoic acid derivatives.
Reduction Reactions: Products include partially or fully hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-(3-chloropropyl)-6-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-fluorobenzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the electron-deficient aromatic ring, leading to the displacement of chlorine or fluorine atoms. This mechanism is facilitated by the electron-withdrawing effects of the halogen atoms, which increase the reactivity of the benzene ring towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-(3-chloropropyl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-(3-Chloropropyl)-6-fluorobenzene: Lacks the second chlorine atom, affecting its chemical behavior.
1-Chloro-2-(3-chloropropyl)-4-fluorobenzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-Chloro-2-(3-chloropropyl)-6-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a chloropropyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H9Cl2F |
|---|---|
Peso molecular |
207.07 g/mol |
Nombre IUPAC |
2-chloro-1-(3-chloropropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |
Clave InChI |
MBQIHSPZZFLRJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Cl)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


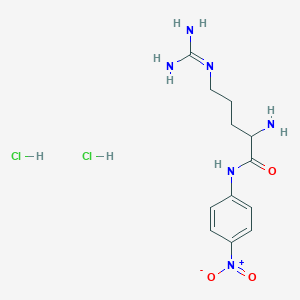

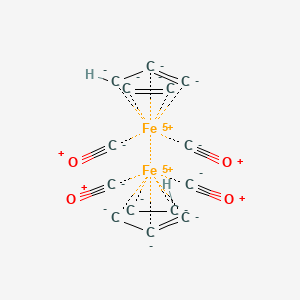
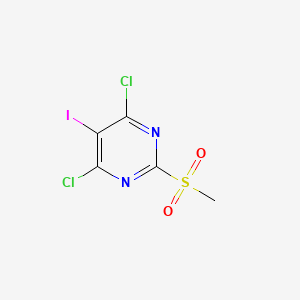
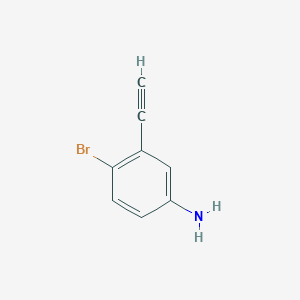


![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)

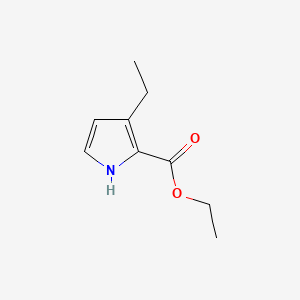
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
